molecular formula C2H6O6 B1627315 oxalic acid;dihydrate CAS No. 286367-59-7

oxalic acid;dihydrate

Cat. No.: B1627315
CAS No.: 286367-59-7
M. Wt: 128.05 g/mol
InChI Key: GEVPUGOOGXGPIO-BQTCFENJSA-N
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Description

oxalic acid;dihydrate is a stable, white, crystalline powder that contains two isotopes of carbon, 13C2, and two molecules of water. It is a derivative of oxalic acid, which is a dicarboxylic acid commonly found in plants and vegetables. This compound is often used in scientific research due to its isotopic labeling, which enhances its detection and tracing ability in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

oxalic acid;dihydrate can be synthesized by reacting isotopically labeled carbon dioxide with isotopically labeled ethylene glycol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the incorporation of the 13C isotopes .

Industrial Production Methods

Industrial production of oxalic acid-13C2 dihydrate involves the oxidation of isotopically labeled carbohydrates using nitric acid. The resulting oxalic acid is then crystallized and purified to obtain the dihydrate form. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

oxalic acid;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

oxalic acid;dihydrate has numerous applications in scientific research:

Mechanism of Action

oxalic acid;dihydrate exerts its effects through its ability to form stable complexes with metal ions. This property is utilized in various analytical and preparative techniques. The isotopic labeling allows for precise tracking and analysis of the compound in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid dihydrate: Similar in structure but lacks the isotopic labeling.

    Sodium oxalate-13C2: Another isotopically labeled compound used for similar applications.

    Diethyl oxalate-13C2: Used in esterification reactions .

Uniqueness

oxalic acid;dihydrate is unique due to its isotopic labeling, which enhances its detection and tracing ability in various scientific studies. This makes it a valuable tool in research applications where precise tracking of chemical and biological pathways is required .

Properties

IUPAC Name

oxalic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2/i1+1,2+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVPUGOOGXGPIO-BQTCFENJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([13C](=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583974
Record name (~13~C_2_)Ethanedioic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-59-7
Record name (~13~C_2_)Ethanedioic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxalic acid-13C2 dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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